6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran

acetylcholinesterase butyrylcholinesterase cholinergic system

6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran, commonly known as Cannabicitran (CBTC or CBT), is a tetracyclic phytocannabinoid first isolated from Cannabis sativa in 1974. Unlike Δ9-THC, CBTC is non-psychoactive and exhibits negligible binding affinity at CB1 and CB2 receptors.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 19352-64-8
Cat. No. B10764512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran
CAS19352-64-8
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C
InChIInChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3
InChIKeyIXJXRDCCQRZSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabicitran (CAS 19352-64-8): A Non-Psychoactive Phytocannabinoid with a Unique Pharmacological Fingerprint for Research Procurement


6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran, commonly known as Cannabicitran (CBTC or CBT), is a tetracyclic phytocannabinoid first isolated from Cannabis sativa in 1974 [1]. Unlike Δ9-THC, CBTC is non-psychoactive and exhibits negligible binding affinity at CB1 and CB2 receptors [2]. Instead, its emerging pharmacological profile points toward alternative targets including the NAGly receptor (GPR18), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the estrogen receptor α (ERα), making it a valuable tool compound for investigating non-canonical cannabinoid signaling pathways [3].

Why Cannabicitran (CAS 19352-64-8) Cannot Be Replaced by Other Minor Cannabinoids in Research Protocols


Although CBTC belongs to the phytocannabinoid family, it possesses a racemic nature, a tetracyclic diether scaffold, and a receptor interaction profile that collectively distinguish it from structurally similar compounds such as cannabichromene (CBC), cannabidiol (CBD), and cannabigerol (CBG) [1]. Critically, CBTC shows functionally silent or ambiguous activity at classical CB1/CB2 receptors while demonstrating measurable engagement at non-classical targets including ERα, AChE/BChE, and GPR18 [2]. Consequently, substituting CBTC with another minor cannabinoid in an experimental protocol—even one with a superficially similar non-psychoactive label—introduces the risk of qualitatively different target engagement, confounding data interpretation and undermining reproducibility [3].

Head-to-Head Quantitative Evidence for Cannabicitran (CAS 19352-64-8) vs. Closest Cannabinoid Analogs


Cholinesterase Inhibition: CBTC Exhibits a Distinct AChE/BChE Inhibition Profile Compared to CBG, CBC, and CBD

In a panel study of eight cannabinoids tested at 200 µM, CBTC inhibited AChE activity by 66.0% and BChE activity by 77.0%. This places CBTC in a functionally distinct intermediate zone: it is significantly less potent than cannabigerol (CBG; 92.9% AChE, 93.2% BChE) but substantially more potent than cannabichromene (CBC; 13.7% AChE, 27.9% BChE) [1]. The differential BChE/AChE ratio (1.17 for CBTC vs. 1.00 for CBG and 2.04 for CBC) suggests a unique enzyme selectivity profile that cannot be extrapolated from other cannabinoids in the same class.

acetylcholinesterase butyrylcholinesterase cholinergic system

Estrogen Receptor Alpha (ERα) Binding: CBTC Outperforms All 30 Tested Cannabinoids Including CBD and THC in Silico

In a comprehensive in silico screen of 30 cannabinoids using molecular docking and 300 ns molecular dynamics simulations, CBTC exhibited the best relative binding-free energy toward ERα at −34.96 kcal/mol, surpassing all other cannabinoids evaluated including CBD, THC, CBG, and CBN [1]. The study used hydroxytamoxifen and acolbifen as clinical controls; a rationally modified CBTC derivative achieved −44.83 kcal/mol, outperforming these established SERMs [1].

estrogen receptor alpha molecular docking breast cancer

CB1/CB2 Receptor Activity: CBTC Is Functionally Silent at Classical Cannabinoid Receptors, Unlike THC, CBD, and CBG

A 2022 receptor profiling table covering major phytocannabinoids lists CBTC's CB1 and CB2 activity as 'Unclear' with effects described as 'Poorly defined' [1]. In contrast, Δ9-THC, Δ8-THC, CBD, CBN, and CBG all have well-characterized agonist or antagonist activities at these receptors [1]. This functional ambiguity at classical cannabinoid receptors, combined with evidence for GPR18-mediated activity [2], positions CBTC as a uniquely selective tool for studying non-CB1/CB2 cannabinoid signaling pathways.

CB1 receptor CB2 receptor cannabinoid receptor profiling

Intraocular Pressure (IOP) Reduction: CBTC Demonstrates In Vivo Ocular Hypotensive Activity at Defined Doses

In a 1984 study screening 32 cannabinoids for IOP-lowering activity in rabbits, CBTC was among the active compounds, reducing IOP when administered intravenously at 1 and 10 mg/kg [1]. While the study found that certain Δ9- and Δ8-THC derivatives were more potent than parent cannabinoids, it also established that non-THC cannabinoids including CBTC possess standalone IOP-lowering activity [1]. CBTC's IOP effect is hypothesized to be mediated through GPR18 (NAGly receptor) agonism rather than CB1 activation, distinguishing its mechanism from THC-mediated ocular hypotension [2].

intraocular pressure glaucoma GPR18

Chiral Identity and Extract Presence: CBTC Is a Racemic Phytocannabinoid Found at up to ~10% in Commercial CBD Extracts

Wood et al. (2023) reported that naturally occurring CBTC is racemic, an unexpected finding that raises questions about its biosynthetic origin and distinguishes it from most phytocannabinoids, which are typically enantiopure [1]. The same group documented that CBTC is present at levels up to ~10% in commercial 'purified' CBD extracts, making it a significant and often unrecognized constituent in CBD-based research materials [2]. This co-occurrence has direct implications for experimental reproducibility: researchers using commercial CBD without characterizing CBTC content may inadvertently introduce a confounding variable.

racemic cannabinoid chiral analysis CBD extract impurity

Evidence-Backed Application Scenarios for Cannabicitran (CAS 19352-64-8) Procurement


Non-CB1/CB2 Cannabinoid Signaling Pathway Dissection

CBTC is functionally silent at CB1 and CB2 receptors [1], making it an essential negative control or pathway-specific probe when investigating GPR18-mediated, cholinergic, or ERα-dependent effects of cannabinoids. Laboratories studying endocannabinoid system (ECS) modulation beyond classical CB1/CB2 pathways should procure CBTC as a reference standard to ensure that observed effects are not attributable to residual CB1/CB2 activity, a risk when using CBD or CBG as surrogate non-psychoactive controls.

Glaucoma and Ocular Pharmacology Research (GPR18 Mechanism)

CBTC reduces intraocular pressure in a rabbit model at 1–10 mg/kg i.v. [2], and this effect is hypothesized to occur via GPR18 agonism rather than CB1 activation [3]. This provides a mechanistic alternative to Δ9-THC-based ocular hypotensive approaches, which carry psychoactive liability and tolerance development risks. Research groups focused on glaucoma drug discovery should prioritize CBTC for target validation studies aimed at the GPR18-NAGly axis.

Estrogen Receptor α-Targeted Cannabinoid Drug Design

CBTC demonstrated the best relative binding-free energy (−34.96 kcal/mol) among 30 cannabinoids docked against ERα [4], establishing it as the computational lead scaffold for structure-based design of cannabinoid-derived SERMs. Medicinal chemistry teams pursuing ERα modulation should procure CBTC as the starting template for rational modification, as the in silico data indicate that no other naturally occurring cannabinoid matches its predicted binding affinity.

Analytical Method Development and CBD Extract Characterization

CBTC is a racemic phytocannabinoid present at up to ~10% in commercial 'purified' CBD extracts [5]. Analytical laboratories performing cannabinoid potency testing, extract certification, or forensic analysis require authentic CBTC reference standards to develop and validate LC-MS/MS or GC-MS methods capable of resolving CBTC from co-eluting cannabinoids, ensuring accurate label claims and batch-to-batch consistency assessment.

Quote Request

Request a Quote for 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.